1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Characterization
- Thiourea derivatives, similar to the compound , have been synthesized and characterized through various methods, including FT-IR, NMR, and mass spectrometry. For example, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved computational quantum chemical studies and DNA binding analysis (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
- Molecular docking studies have been conducted on similar compounds to understand their interaction with DNA. These studies often include binding energy calculations and analysis of bond lengths (Mushtaque et al., 2016).
Cytotoxicity and Cell Cycle Analysis
- Thiourea derivatives have been assessed for their cytotoxic nature against various cell lines, including MCF-7, HepG2, and Siha cells. These studies often involve MTT assays and cell cycle analysis to determine the non-toxic concentrations and effects on cell cycle progression (MD Mushtaque et al., 2017).
Quantum Chemical Analyses
- Quantum chemical analyses using Density Functional Theory (DFT) have been performed on thiourea derivatives. These analyses provide insights into the electronic properties, including chemical potential and hardness (Mushtaque et al., 2016).
Structural Characterization
- Structural characterization of thiourea derivatives often involves single crystal X-ray analysis. This can provide detailed information about molecular and crystal structures, including the angles and lengths of bonds (A. Tadjarodi et al., 2007).
Insecticidal Activity
- Some thiourea derivatives have been studied for their insecticidal activities against various pests. This involves synthesizing specific derivatives and testing their effectiveness in controlling pest populations (E. A. Bakhite et al., 2014).
Radiochemical Synthesis
- Radiochemical synthesis involving thiourea derivatives has been explored for potential applications in medical imaging and diagnostic procedures. This includes the synthesis of radiolabeled compounds for PET imaging (Allen F. Brooks et al., 2015).
properties
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea |
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Molecular Formula |
C15H20ClN3O2S |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |
InChI |
InChI=1S/C15H20ClN3O2S/c1-21-13-6-5-11(16)10-12(13)18-15(22)17-7-3-9-19-8-2-4-14(19)20/h5-6,10H,2-4,7-9H2,1H3,(H2,17,18,22) |
InChI Key |
UESHEZFRPIWCQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCCN2CCCC2=O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCCN2CCCC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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